A Comprehensive Technical Guide to 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester: Synthesis, Reactivity, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester, a key building block in modern medicinal chemistry. We will explore its physicochemical properties, detail a robust synthetic pathway, and elucidate its reactivity, with a particular focus on its application in the synthesis of pharmacologically active compounds. This document serves as a comprehensive resource for researchers leveraging this versatile reagent in the pursuit of novel therapeutics.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals and clinical candidates.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts favorable physicochemical properties such as metabolic stability and the capacity for diverse molecular interactions. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's biological activity, making it a cornerstone in the development of targeted therapies.
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester (CAS No: 2377608-85-8) is a highly valuable derivative, combining the stability of the benzyl protecting group with the synthetic versatility of a boronic acid pinacol ester and a reactive bromine handle. This trifunctional architecture enables sequential and site-selective cross-coupling reactions, providing a powerful tool for the construction of complex molecular frameworks.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 2377608-85-8 | [2] |
| Molecular Formula | C₁₆H₂₀BBrN₂O₂ | [2] |
| Molecular Weight | 363.06 g/mol | |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, and DMF | |
| Storage | Store in a cool, dry place away from light and moisture. Freezer storage is recommended. | [2] |
Chemical Structure:
Caption: Chemical structure of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester.
Synthesis and Mechanism
The synthesis of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester can be achieved through a multi-step sequence, commencing with the readily available 4-bromopyrazole. The causality behind each step is critical for achieving a high yield of the desired product.
Synthetic Workflow Diagram:
Caption: A two-step synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-Benzyl-4-bromopyrazole
This initial step introduces the benzyl protecting group onto the pyrazole nitrogen. The choice of a base and solvent is crucial for efficient alkylation while minimizing side reactions.
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To a solution of 4-bromopyrazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
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To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-benzyl-4-bromopyrazole as a white solid.
Step 2: Iridium-Catalyzed C-H Borylation of 1-Benzyl-4-bromopyrazole
This key step introduces the boronic acid pinacol ester at the C5 position. Iridium-catalyzed C-H borylation is a powerful method for its high regioselectivity and functional group tolerance.[3] The bulky benzyl group at the N1 position sterically directs the borylation to the C5 position.
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In a glovebox, to an oven-dried Schlenk flask, add 1-benzyl-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂) (1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%).
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Add anhydrous and degassed tetrahydrofuran (THF) to the flask.
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Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours.
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Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.
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Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester.
Mechanism of Iridium-Catalyzed C-H Borylation:
Caption: Simplified catalytic cycle for the iridium-catalyzed C-H borylation.
Reactivity and Applications in Drug Discovery
The synthetic utility of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester lies in its ability to participate in sequential cross-coupling reactions. The boronic acid pinacol ester at the C5 position readily undergoes Suzuki-Miyaura coupling, while the bromine atom at the C4 position can be subjected to a subsequent coupling reaction under different catalytic conditions. This allows for the controlled and divergent synthesis of highly substituted pyrazole derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[4] 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.
General Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
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Add a suitable solvent system, such as a mixture of dioxane and water.
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and perform an aqueous work-up.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis:
Many kinase inhibitors feature a substituted pyrazole core. The ability to introduce diverse substituents at the C5 position of the pyrazole ring using 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester makes it a valuable tool in the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. For example, the synthesis of analogs of Baricitinib, a JAK1/JAK2 inhibitor, can be envisioned using this building block.[5]
Signaling Pathway Diagram:
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[6]
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Incompatibilities: Avoid contact with strong oxidizing agents.
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First Aid:
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is a versatile and powerful building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for sequential and regioselective functionalization, making it an invaluable tool for medicinal chemists. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its effective application in drug discovery and development.
References
- Berry, J. (2022, November 1).
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride.
- AA Blocks Inc. (n.d.). Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester.
- ChemRxiv. (n.d.).
- Royal Society of Chemistry. (n.d.).
- BLD Pharm. (n.d.). 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester.
- MedChemExpress. (2025, November 26).
- DumeleLAB. (n.d.).
- MDPI. (2025, March 31).
- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
- MDPI. (2018, December 7).
- International Journal of Health Sciences. (2022, September 5).
- Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv.
- A2B Chem. (n.d.).
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